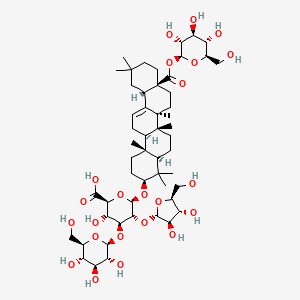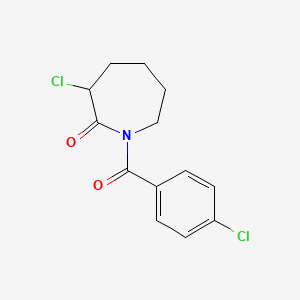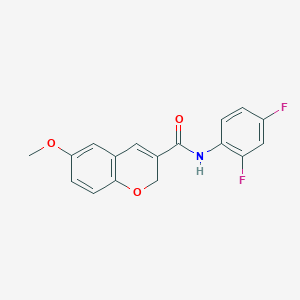
N-(2,4-difluorophenyl)-6-methoxy-2H-chromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a compound typically includes its IUPAC name, molecular formula, and structure. It may also include information about the class of compounds it belongs to and its relevance or applications in various fields .
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized. It includes the starting materials, reagents, catalysts, temperature, pressure, and other conditions, as well as the steps of the reaction .Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques used can include X-ray crystallography, NMR spectroscopy, and computational methods .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity and stability. It can involve experimental studies or theoretical calculations .Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, optical activity, and reactivity. These properties can be determined through various experimental techniques .Applications De Recherche Scientifique
Chemical Transformations
- Chromone-3-carboxamide, closely related to the target compound, undergoes various transformations, including conversion to 4-hydroxycoumarin-3-carboxaldehyde and 3-alkylaminomethylenechroman-2,4-diones (Ibrahim, 2009).
Crystal Structure Analysis
- The crystal structure of 4-Oxo-N-phenyl-4H-chromene-2-carboxamide and its derivatives, which are structurally similar to the target compound, have been analyzed, showing anti-rotamer conformations and specific geometries (Reis et al., 2013).
Synthetic Pathways
- Compounds like N-alkyl-2-imino-2H-chromene-3-carboxamides, which are related to the target compound, have been synthesized, revealing important intermediates and synthetic routes (Fattahi et al., 2018).
Antimicrobial Activity
- N-Aryl-7-hydroxy-2-imino-2H-chromene-3-carboxamides, structurally related to the target compound, exhibited antimicrobial activity in biological tests (Ukhov et al., 2021).
Applications in Alzheimer's Research
- Chromenones linked to 1,2,3-triazole ring systems, similar in structure to the target compound, showed anti-acetylcholinesterase activity and potential applications in Alzheimer's disease research (Saeedi et al., 2017).
Antioxidant and Antibacterial Agents
- Indolyl-4H-chromene-3-carboxamides, related to the target compound, were synthesized as potential antioxidant and antibacterial agents (Subbareddy & Sumathi, 2017).
Solvatochromism Studies
- The solvatochromic properties of 4H-chromene-3-carboxamide derivatives, closely related to the target compound, were studied, along with their antioxidant and antibacterial activities (Chitreddy & Shanmugam, 2017).
Green Chemistry Approaches
- New 2-imino-2H-chromene-3-carboxamides, structurally related to the target compound, were synthesized using environmentally friendly methods (Proença & Costa, 2008).
Diversity-Oriented Synthesis
- A novel method for synthesizing 2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxamide derivatives was developed, indicating the potential for creating diverse chromene structures (Vodolazhenko et al., 2012).
Mécanisme D'action
- Carbonic anhydrases are enzymes involved in maintaining acid-base balance by catalyzing the reversible hydration of carbon dioxide to bicarbonate ions. CA2 plays a crucial role in various physiological processes, including acid-base regulation and fluid secretion .
- This inhibition affects acid-base balance and can impact processes such as renal tubular acidosis and glaucoma treatment .
Target of Action
Mode of Action
Biochemical Pathways
Safety and Hazards
Analyse Biochimique
Biochemical Properties
It has been suggested that it may interact with several proteins and enzymes . These potential targets include mammalian target of rapamycin (mTOR), epidermal growth factor receptor (EGFR), inducible nitric oxide synthase (iNOS), mitogen-activated protein 2 kinase 1 (MAP2K1), fibroblast growth factor receptor (FGFR), and transforming growth factor-β1 (TGFB1)
Cellular Effects
N-(2,4-difluorophenyl)-6-methoxy-2H-chromene-3-carboxamide may have significant effects on various types of cells. It has been suggested to have anticancer activities, potentially influencing cell function, cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression
Propriétés
IUPAC Name |
N-(2,4-difluorophenyl)-6-methoxy-2H-chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2NO3/c1-22-13-3-5-16-10(7-13)6-11(9-23-16)17(21)20-15-4-2-12(18)8-14(15)19/h2-8H,9H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVTXZPOKNDQZPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OCC(=C2)C(=O)NC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

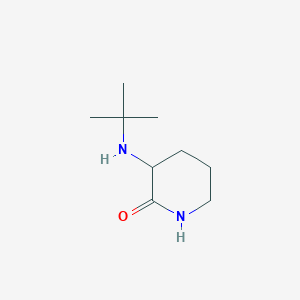
![1-[3-(2-Methoxypyridin-3-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2596479.png)
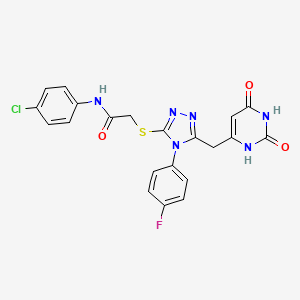

![Ethyl 4-[2-[2-[(3-methyl-1,3-benzothiazol-2-ylidene)amino]-2-oxoethyl]sulfanylacetyl]piperazine-1-carboxylate](/img/structure/B2596486.png)
![N-[(2-methoxyphenyl)methyl]-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2596487.png)
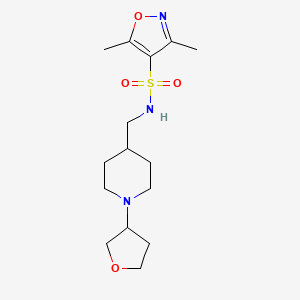

![7-methoxy-1H,2H,3H-pyrrolo[2,3-b]quinoline](/img/structure/B2596492.png)

![2-[2-(Benzylamino)ethylamino]-4-(2-methoxyanilino)-4-oxobutanoic acid](/img/structure/B2596494.png)
